L-Phenylalaninol
Overview
Description
L-Phenylalaninol: is an organic compound belonging to the class of amino alcohols. It is derived from the amino acid L-phenylalanine and contains both an amino group and a hydroxyl group. This compound is known for its chiral properties and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
L-Phenylalaninol is a small molecule that is experimentally used in various biochemical reactions .
Mode of Action
It has been used in the synthesis of pyrrole derivatives from simpler chiral amino acids/alcohols . The process involves the initiation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .
Biochemical Pathways
This compound has been involved in the synthesis of pyrrole derivatives, a process that is part of the broader Paal–Knorr reaction . This reaction is a prominent tool that can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .
Result of Action
The result of this compound’s action is the formation of pyrrole derivatives . These derivatives have been used to construct bioactive ureas as ASK1 and PI3K inhibitors .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the synthesis of pyrrole derivatives from this compound proceeds within only 15 minutes at 90 °C in an almost neutral and benign aqueous condition . This suggests that the reaction environment plays a crucial role in the efficiency of this compound’s action.
Biochemical Analysis
Biochemical Properties
L-Phenylalaninol plays a crucial role in biochemical reactions. It is involved in the biosynthesis of phenylpyruvate, a key precursor for this compound production . The highly active enzyme combination of natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t can produce phenylpyruvate . Overexpression of the gene ridA can further increase phenylpyruvate production .
Cellular Effects
In cellular processes, this compound influences cell function by interacting with various enzymes and proteins. For instance, it interacts with Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH V120S), which catalyze the conversion of phenylpyruvate to this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The engineered E. coli containing these two modules could produce this compound from benzaldehyde with a conversion rate of 69% .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The engineered E. coli containing these two modules could produce this compound from benzaldehyde with a conversion rate of 69% .
Metabolic Pathways
This compound is involved in the metabolic pathways that convert aromatic precursors and glycine into phenylpyruvate . It interacts with enzymes such as natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Phenylalaninol can be synthesized through the catalytic hydrogenation of L-phenylalaninate. This process involves the use of a Cu/ZnO/Al2O3 catalyst, which is prepared by a co-precipitation method. The reaction is carried out at 110°C and 4 MPa of hydrogen pressure for 5 hours, resulting in a yield of 69.2% with an enantiomeric excess selectivity of 99.84% .
Industrial Production Methods: The industrial production of this compound involves the use of fractional co-precipitation methods to prepare the Cu/ZnO/Al2O3 catalyst. The catalyst is aged at 70°C for 2 hours and calcined at 450°C for 4 hours. This method achieves an 83.6% selectivity to this compound without racemization .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalaninol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
L-Phenylalaninol has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.
Medicine: It acts as an antiulcer agent, reducing the secretion of gastric acid and preventing ulcer formation.
Comparison with Similar Compounds
L-Phenylalanine: An amino acid that serves as a precursor to L-phenylalaninol.
D-Phenylalaninol: An enantiomer of this compound with similar properties but different biological activities.
Phenylalanine: A related amino acid with similar structural features.
Uniqueness: this compound is unique due to its chiral properties and its ability to act as a chiral auxiliary in asymmetric synthesis. It also has specific biological activities, such as inhibiting intestinal phenylalanine absorption and reducing gastric acid secretion, which are not observed in its similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025528 | |
Record name | L-phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-95-4 | |
Record name | L-Phenylalaninol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalaninol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-phenylalaninol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-2-amino-3-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLALANINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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